[2-(pyridin-2-yl)phenyl]methanol hydrochloride
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Overview
Description
[2-(Pyridin-2-yl)phenyl]methanol hydrochloride is an organic compound that features a pyridine ring and a phenyl ring connected through a methanol group
Mechanism of Action
Target of Action
Related compounds such as 2-(pyridin-2-yl) pyrimidine derivatives have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .
Mode of Action
It’s worth noting that related compounds, such as 2-(pyridin-2-yl)aniline, have been used as a directing group for c–h amination mediated by cupric acetate .
Biochemical Pathways
Related compounds, such as 2-(pyridin-2-yl) pyrimidine derivatives, have shown to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Pharmacokinetics
The compound’s molecular weight (22168300), density (1155g/cm3), and boiling point (3288ºC at 760 mmHg) have been reported , which could potentially influence its bioavailability.
Result of Action
Related compounds, such as 2-(pyridin-2-yl) pyrimidine derivatives, have shown to present better anti-fibrotic activities than pirfenidone and bipy55′dc .
Action Environment
It’s worth noting that related compounds, such as 2-(pyridin-2-yl)aniline, have shown good functional group tolerance in air .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(pyridin-2-yl)phenyl]methanol hydrochloride typically involves the reaction of 2-bromopyridine with phenylmagnesium bromide (Grignard reagent) to form 2-(pyridin-2-yl)phenylmethanol. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions generally include:
Temperature: Room temperature to reflux conditions.
Solvent: Tetrahydrofuran (THF) or diethyl ether.
Catalysts: Magnesium turnings for the Grignard reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[2-(Pyridin-2-yl)phenyl]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form the corresponding ketone.
Reduction: Reduction reactions can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: 2-(pyridin-2-yl)benzophenone.
Reduction: 2-(pyridin-2-yl)phenylmethanol.
Substitution: 2-bromo-2-(pyridin-2-yl)phenylmethanol.
Scientific Research Applications
[2-(Pyridin-2-yl)phenyl]methanol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a methanol group.
2-(Pyridin-2-yl)benzoic acid: Contains a carboxylic acid group instead of a methanol group.
2-(Pyridin-2-yl)phenylamine: Features an amine group instead of a methanol group.
Uniqueness
[2-(Pyridin-2-yl)phenyl]methanol hydrochloride is unique due to its specific combination of a pyridine ring and a phenyl ring connected through a methanol group
Properties
IUPAC Name |
(2-pyridin-2-ylphenyl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO.ClH/c14-9-10-5-1-2-6-11(10)12-7-3-4-8-13-12;/h1-8,14H,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRZDQRPMOHPCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC=CC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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